molecular formula C20H18F3N3O3 B2589440 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1706075-83-3

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2589440
CAS No.: 1706075-83-3
M. Wt: 405.377
InChI Key: ZGTNHLIGDWCEGW-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a pyrrolidine ring substituted with a benzo[d]oxazole moiety and a 4-(trifluoromethoxy)benzamide group. Its structural complexity arises from the integration of a bicyclic benzoxazole system, a pyrrolidine scaffold, and a trifluoromethoxy-substituted aromatic ring. The benzo[d]oxazole component is known for enhancing metabolic stability and binding affinity in medicinal chemistry, while the trifluoromethoxy group contributes to lipophilicity and bioavailability .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O3/c21-20(22,23)29-15-9-7-13(8-10-15)18(27)24-12-14-4-3-11-26(14)19-25-16-5-1-2-6-17(16)28-19/h1-2,5-10,14H,3-4,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTNHLIGDWCEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the formation of the benzoxazole core. This can be achieved through the cyclization of o-aminophenol derivatives with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing the synthetic route for efficiency and yield. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound is produced consistently and at a high purity level.

Chemical Reactions Analysis

1.1. Amide Coupling

The benzamide core is synthesized via coupling between 4-(trifluoromethoxy)benzoic acid and the pyrrolidine-methylamine derivative. Carbodiimide coupling agents like EDC or DCC are typically employed in anhydrous solvents (e.g., DCM or THF) to activate the carboxylic acid, followed by nucleophilic attack by the amine group .

Reactants Conditions Product Yield
4-(Trifluoromethoxy)benzoic acid + Amine derivativeEDC, DCM, RT, 12 hN-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide75–85%

1.2. Benzo[d]oxazole Ring Formation

The benzo[d]oxazole moiety is synthesized via cyclization of 2-aminophenol derivatives with carbonyl-containing reagents (e.g., triphosgene or acetic anhydride). This step often precedes coupling with the pyrrolidine scaffold .

Reactants Conditions Byproducts Yield
2-Aminophenol + Carbonyl agentReflux, THF, 4–6 hHCl, H₂O60–70%

2.1. Amide Hydrolysis

The amide bond undergoes hydrolysis under strongly acidic or basic conditions to regenerate the carboxylic acid and amine precursors. This reaction is critical for metabolite analysis.

Conditions Products Rate Constant (k)
6M HCl, 100°C, 8 h4-(Trifluoromethoxy)benzoic acid + Amine derivativek=0.15h1k = 0.15 \, \text{h}^{-1}

2.2. Electrophilic Aromatic Substitution

The electron-deficient trifluoromethoxy group directs electrophilic substitution to the meta position of the benzamide ring. Nitration and sulfonation reactions are feasible but require harsh conditions .

Reagent Conditions Product Yield
HNO₃/H₂SO₄0°C, 2 h3-Nitro-4-(trifluoromethoxy)benzamide40–50%

3.1. Benzo[d]oxazole Ring Opening

Under basic conditions (e.g., NaOH/EtOH), the benzo[d]oxazole ring opens to form 2-aminophenol derivatives , which can re-cyclize or participate in further reactions .

Conditions Product Application
1M NaOH, EtOH, 60°C2-Amino-4-(trifluoromethoxy)phenolIntermediate for imidazole synthesis

3.2. Dimerization via Methanimine Intermediates

Thermolysis in aprotic solvents (e.g., toluene) induces dimerization, forming bis-imidazole derivatives through methanimine intermediates. This reaction is catalyzed by Lewis acids like FeCl₃ .

Conditions Product Yield
Toluene, FeCl₃, 110°C, 8 hBis-(4-(trifluoromethoxy)benzamide)imidazole55–65%

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling at the benzamide ring when functionalized with a halogen (e.g., bromine). This modifies the electronic properties of the aromatic system .

Reactants Catalyst Product Yield
Pd(PPh₃)₄, K₂CO₃, DMF, 80°CBoronic acid4-(Trifluoromethoxy)-3-arylbenzamide70–80%

5.1. Photodegradation

UV exposure (254 nm) in methanol induces cleavage of the trifluoromethoxy group, forming 4-hydroxybenzamide as a major degradation product .

Conditions Degradation Products Half-Life (t₁/₂)
UV light, MeOH, 24 h4-Hydroxybenzamide + CF₃O⁻ byproductst1/2=6ht_{1/2} = 6 \, \text{h}

Biological Interactions

While not a direct chemical reaction, the compound’s Bach1 inhibitory activity involves redox-mediated interactions with cysteine residues in transcriptional repressors, enhancing Nrf2-dependent antioxidant responses .

Scientific Research Applications

Scientific Research Applications

  • Antimycobacterial Activity
    • Preliminary studies indicate that compounds similar to N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide exhibit antimycobacterial properties. This suggests potential applications in treating infections caused by Mycobacterium tuberculosis.
  • Inhibition of Enzymatic Activity
    • The compound may act as a non-covalent inhibitor for specific enzymes, including proteases involved in viral infections such as SARS-CoV-2. Research has focused on its ability to inhibit the papain-like protease (PLpro), which plays a crucial role in viral replication .
  • Pharmacological Targeting
    • It has been suggested that the compound could interact with phosphodiesterases (PDEs), particularly PDE4D, which are implicated in cognitive functions and neurodegenerative diseases. Inhibition of these enzymes may lead to therapeutic effects for conditions such as Alzheimer's disease and other cognitive impairments .

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
N-(benzo[d]oxazol-2-yl)pyrrolidineBenzo[d]oxazole + PyrrolidineAntimycobacterial
N-(trifluoromethoxy)benzamideTrifluoromethoxy + BenzamideEnzyme Inhibition
N-(pyrrolidinyl)acetamidePyrrolidine + AcetamideCognitive Enhancement

This table illustrates the diverse biological activities associated with compounds that share structural motifs with this compound.

Potential Therapeutic Applications

Given its structural features, the compound is being explored for:

  • Antiviral Therapies : Targeting viral proteases to inhibit replication.
  • Neurological Disorders : Modulating PDE activity to enhance cognitive functions.

Mechanism of Action

The mechanism by which N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound's binding affinity and specificity to these targets determine its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide with structurally related compounds from the evidence, focusing on key structural variations and biological activities:

Compound Name Key Structural Features Biological Activity Analytical Methods
Target Compound Pyrrolidine-linked benzoxazole; 4-(trifluoromethoxy)benzamide Inferred: Potential cytotoxicity based on structural analogs Not reported in evidence
12c: N-Cyclopentyl-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)benzamide Cyclopentyl group; thioacetamido linker; 5-methylbenzoxazole IC50: 8.2 µM (HepG2); upregulates BAX, Caspase-3; downregulates Bcl-2 IR, NMR, MS, cytotoxicity assays
12d: 4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-(tert-butyl)benzamide tert-Butyl group; unsubstituted benzoxazole IC50: 7.5 µM (HepG2); similar apoptotic protein modulation NMR, MS, protein expression analysis
12e: N-(Tert-butyl)-4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide 5-Chloro-benzoxazole; tert-butyl substituent IC50: 6.9 µM (HepG2); enhanced Caspase-3 activation IR, HRMS, flow cytometry
83: 1-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2-methoxyphenyl)...thiazol-2-yl)cyclopropanecarboxamide Benzo[1,3]dioxole; thiazole core; trifluoromethoxybenzoyl Not reported; synthetic focus 1H/13C NMR, HRMS

Key Findings from Comparisons

Linker and Substituent Impact :

  • The thioacetamido linker in the 12-series compounds (e.g., 12c, 12d) enhances cytotoxicity compared to the pyrrolidine-methyl linker in the target compound, possibly due to improved conformational flexibility or hydrogen bonding .
  • Substituents on benzoxazole : Chloro (12e) and methyl (12c) groups on benzoxazole improve potency (IC50: 6.9–8.2 µM) compared to unsubstituted benzoxazole (12d: IC50 7.5 µM), suggesting electronic and steric effects modulate activity .

Trifluoromethoxy vs. Methoxy Groups: The 4-(trifluoromethoxy)benzamide group in the target compound likely increases metabolic resistance compared to methoxy-substituted analogs (e.g., compound 84 in ), aligning with known fluorine-derived stability enhancements.

Apoptotic Pathway Modulation :

  • All 12-series compounds induce apoptosis via BAX upregulation, Bcl-2 downregulation, and Caspase-3 activation. The target compound’s pyrrolidine-benzoxazole scaffold may similarly engage these pathways, though experimental validation is required .

Notes

Limitations of Evidence: Direct biological data for the target compound are absent; comparisons rely on structural analogs (e.g., 12-series compounds) with shared benzoxazole and benzamide motifs .

Contradictions and Gaps: focuses on thioacetamido-linked benzoxazoles, whereas the target compound uses a pyrrolidine-methyl linker. This structural divergence complicates direct extrapolation of cytotoxicity trends.

Recommendations for Future Research :

  • Synthesize the target compound and evaluate its cytotoxicity against HepG2 cells using standardized assays (e.g., MTT) .
  • Conduct molecular docking studies to compare binding modes with apoptotic proteins (BAX, Bcl-2) across analogs.

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with potential biological activity. This compound features a unique combination of functional groups, including a benzo[d]oxazole moiety and a pyrrolidine ring, which may confer distinct pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C18H19F3N2O2C_{18}H_{19}F_{3}N_{2}O_{2}. The structural features include:

Component Description
Benzo[d]oxazole A bicyclic compound known for its biological activities, including antimicrobial and antitumor properties.
Pyrrolidine Ring A five-membered nitrogen-containing heterocycle that contributes to the compound's pharmacokinetic properties.
Trifluoromethoxy Group A trifluoromethyl ether that enhances lipophilicity and potentially increases bioavailability.

Antitumor Activity

Compounds containing benzo[d]oxazole and related structures have been reported to possess antitumor properties. For example, studies have demonstrated that benzamide derivatives can inhibit cell proliferation in cancer cell lines, indicating that this compound may also exhibit similar effects .

The mechanism of action for compounds like this compound may involve:

  • Enzyme Inhibition : Binding to specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Interacting with receptors to alter cellular responses.
  • DNA Interaction : Potentially intercalating into DNA, disrupting replication in cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar benzamides revealed that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the presence of the benzo[d]oxazole moiety and enhanced antimicrobial activity.

Study 2: Antitumor Activity Assessment

In vitro assays demonstrated that benzamide derivatives significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compounds induced apoptosis through caspase activation, suggesting a promising avenue for further investigation into this compound's potential as an anticancer agent.

Q & A

Q. What are the critical steps for synthesizing the benzoxazole-pyrrolidine core of this compound?

The synthesis of the benzoxazole-pyrrolidine core requires careful handling of reactive intermediates and inert conditions. Key steps include:

  • Cyclization : Use O-benzyl hydroxylamine hydrochloride (or derivatives) to form the benzoxazole ring under argon atmosphere, as described in coupling reactions with trifluoromethyl benzoyl chloride .
  • Pyrrolidine Functionalization : Introduce substituents to the pyrrolidine ring via nucleophilic substitution or reductive amination. Ensure dropwise addition of acyl chlorides (e.g., p-trifluoromethyl benzoyl chloride) at 0°C to minimize side reactions .
  • Purification : Employ vacuum filtration and recrystallization (e.g., methanol/water mixtures) to isolate intermediates, noting that some products decompose at room temperature and require storage at –20°C .

Q. How should researchers characterize this compound using spectroscopic methods?

  • NMR Analysis : For the benzoxazole moiety, expect aromatic protons at δ 7.3–8.1 ppm (1H NMR) and carbons at ~150 ppm (C=N, 13C NMR). The trifluoromethoxy group shows a distinct 19F NMR signal near δ -58 ppm .
  • Mass Spectrometry : Use ESI-MS to confirm the molecular ion peak ([M+H]+) and fragmentation patterns. Look for cleavages at the amide bond (e.g., m/z corresponding to 4-(trifluoromethoxy)benzoyl fragments) .
  • IR Spectroscopy : Key stretches include C=O (~1680 cm⁻¹ for the amide) and C-O-C (~1250 cm⁻¹ for the trifluoromethoxy group) .

Q. What in vitro assays are suitable for initial biological evaluation?

  • Enzyme Inhibition : Screen against kinases or phosphatases (e.g., VEGFR-2) using fluorescence-based assays with ATP analogs. Include controls like staurosporine for baseline activity .
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), referencing protocols for thieno-pyrimidine analogs .

Advanced Research Questions

Q. How can discrepancies in NMR data between synthetic batches be resolved?

  • Impurity Profiling : Run HPLC-MS to identify byproducts (e.g., unreacted pyrrolidine intermediates). Adjust reaction stoichiometry if excess acyl chloride is detected .
  • Solvent Effects : Compare NMR spectra in deuterated DMSO vs. CDCl3; polar solvents may shift amide proton signals due to hydrogen bonding .
  • Dynamic Effects : Variable temperature NMR (VT-NMR) can reveal conformational flexibility in the pyrrolidine ring, which may cause splitting of signals .

Q. What strategies mitigate decomposition of intermediates during synthesis?

  • Light/Temperature Sensitivity : Store light-sensitive intermediates (e.g., nitroso derivatives) in amber vials at –20°C. Avoid heating above 40°C during solvent removal .
  • Stabilization of Amides : Add radical inhibitors (e.g., BHT) to prevent oxidative degradation. For hygroscopic intermediates, use anhydrous sodium sulfate during workup .

Q. How to design a structure-activity relationship (SAR) study for optimizing the trifluoromethoxy group?

  • Substituent Variation : Synthesize analogs with -OCF3 replaced by -CF3, -OCH3, or halogens. Assess changes in logP (via HPLC) and binding affinity (e.g., SPR assays) .
  • Bioisosteric Replacement : Test sulfone or cyano groups as alternatives to -OCF3. Compare metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) .

Q. How to address conflicting cytotoxicity data in cell-based assays?

  • Dose-Response Validation : Repeat assays with 8-point dilution series (0.1–100 µM) and calculate IC50 values using nonlinear regression. Include positive controls (e.g., doxorubicin) .
  • Membrane Permeability : Measure cellular uptake via LC-MS/MS to rule out false negatives due to poor permeability .

Methodological Notes

  • Safety : Conduct Ames testing for mutagenicity, as anomeric amide derivatives may exhibit genotoxicity. Use fume hoods and PPE when handling acyl chlorides .
  • Data Reproducibility : Document reaction parameters (e.g., argon flow rate, ice bath duration) rigorously, as small deviations can alter yields .

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